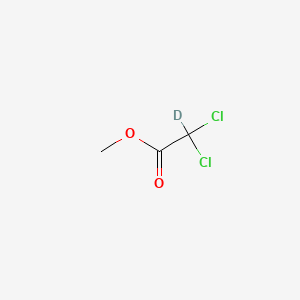

Dichloroacetic Acid Methyl Ester-d1

Descripción general

Descripción

Dichloroacetic Acid Methyl Ester-d1, also known as Methyl 2,2-Dichloroacetate-d1 or Methyl Dichloroacetate-d1, is a stable isotope labelled compound . Its molecular formula is C3H3DCl2O2 and it has a molecular weight of 143.97 .

Synthesis Analysis

Methyl dichloroacetate undergoes base-catalyzed condensation with aliphatic α-haloaldehydes . Chlorination of methyl dichloroacetate using trifluoromethanesulfonyl chloride has also been reported . In a study, new esters of dichloroacetic acid were synthesized with various polyfunctional alcohols, including phenol derivatives .Molecular Structure Analysis

The molecular structure of Dichloroacetic Acid Methyl Ester-d1 is represented by the formula C3H3DCl2O2 . More detailed structural information can be obtained from resources like the NIST Chemistry WebBook .Chemical Reactions Analysis

Methyl dichloroacetate undergoes base-catalyzed condensation with aliphatic α-haloaldehydes . Chlorination of methyl dichloroacetate by using trifluoromethanesulfonyl chloride has been reported .Physical And Chemical Properties Analysis

Dichloroacetic Acid Methyl Ester-d1 is a colorless transparent liquid . It has a molecular weight of 143.97 and a density of 1.381 g/mL at 25 °C . It has a melting point of -52 °C and a boiling point of 143 °C . It is slightly soluble in water .Aplicaciones Científicas De Investigación

Analytical Applications in Water Quality Assessment

Dichloroacetic Acid Methyl Ester-d1 (DCAA) is extensively used in analytical methods for water quality assessment. A study by Wang and Wong (2005) developed a gas chromatographic method for determining DCAA levels in drinking water, emphasizing its importance in monitoring water contaminants. This method, using acidic methanol esterification and headspace gas chromatography, offers an efficient way to analyze DCAA in water samples, highlighting its significance in environmental monitoring and public health safeguarding (Wang & Wong, 2005).

In Organic Synthesis and Industrial Applications

Meng Xin (2003) demonstrated the use of DCAA in the preparation of Methyl Monochloroacetate, a process involving hydrodechlorination of mixed esters. This study underscores DCAA's role in chemical synthesis and industrial manufacturing, particularly in producing various intermediates and compounds essential in different industrial sectors (Meng Xin, 2003).

Understanding Carcinogenic Mechanisms

A research by Tao et al. (2000) investigated the hypomethylation and overexpression of protooncogenes in DCA and TCA-promoted mouse liver tumors. This study contributes to the understanding of the molecular mechanisms by which DCAA may influence carcinogenic processes, particularly through genetic and epigenetic modifications (Tao et al., 2000).

Environmental and Health Risk Assessment

Studies by Zheng Bo (2006) and Wu Ju (2013) focused on developing methods for determining DCAA and TCAA in tap and drinking water. These methods are crucial for assessing environmental and health risks associated with water contaminants, emphasizing the role of DCAA in environmental science and public health (Zheng Bo, 2006), (Wu Ju, 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of Dichloroacetic Acid Methyl Ester-d1, an analogue of Dichloroacetic acid (DCA), is the enzyme pyruvate dehydrogenase kinase . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, which is involved in the conversion of pyruvate to acetyl-CoA, a key step in the citric acid cycle.

Mode of Action

Dichloroacetic Acid Methyl Ester-d1 inhibits the enzyme pyruvate dehydrogenase kinase . This inhibition leads to the activation of the pyruvate dehydrogenase complex, promoting the conversion of pyruvate to acetyl-CoA. This shifts the cell’s metabolism from glycolysis (an anaerobic process) to glucose oxidation (an aerobic process), which can lead to cell death under hypoxic conditions .

Biochemical Pathways

The action of Dichloroacetic Acid Methyl Ester-d1 affects the glycolytic pathway and the citric acid cycle . By inhibiting pyruvate dehydrogenase kinase, the compound increases the activity of the pyruvate dehydrogenase complex. This shifts the cell’s metabolism towards the citric acid cycle, promoting glucose oxidation over glycolysis . The downstream effects include a decrease in lactate production and a potential increase in reactive oxygen species, which can lead to cell death .

Pharmacokinetics

The parent compound, dichloroacetic acid, is known to have a complex pharmacokinetic profile, with factors such as dose, route of administration, and individual patient characteristics influencing its absorption, distribution, metabolism, and excretion . The impact of these properties on the bioavailability of Dichloroacetic Acid Methyl Ester-d1 is currently unknown.

Result of Action

The molecular and cellular effects of Dichloroacetic Acid Methyl Ester-d1’s action are primarily related to its impact on cellular metabolism. By shifting the cell’s metabolism from glycolysis to glucose oxidation, the compound can induce cell death, particularly in cancer cells that rely heavily on glycolysis for energy production . This has led to interest in Dichloroacetic Acid Methyl Ester-d1 and related compounds as potential anticancer agents .

Propiedades

IUPAC Name |

methyl 2,2-dichloro-2-deuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O2/c1-7-3(6)2(4)5/h2H,1H3/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMLRUAPIDAGIE-VMNATFBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C(=O)OC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901281765 | |

| Record name | Acetic-d acid, dichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloroacetic Acid Methyl Ester-d1 | |

CAS RN |

23132-28-7 | |

| Record name | Acetic-d acid, dichloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23132-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic-d acid, dichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

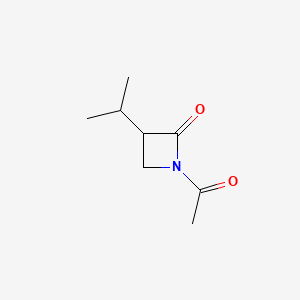

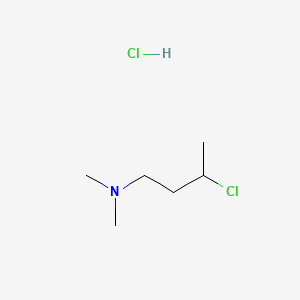

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate](/img/structure/B570238.png)

![2-Methyl-6,8-dihydro-7H-imidazo[4,5-g][1,3]benzothiazol-7-one](/img/structure/B570246.png)

![1,2-Epoxy-1H-dicycloprop[cd,hi]indene-3b(1aH)-carbonitrile,hexahydro-3-hydroxy-,(1-alpha-,1a-bta-,1b](/img/no-structure.png)

![1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, 2-[(1,1-diMethylethoxy)carbonyl]hydrazide](/img/structure/B570253.png)

![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)